molecular formula C7H4N2O3S B13975375 C7H4N2O3S

C7H4N2O3S

Cat. No.: B13975375
M. Wt: 196.19 g/mol
InChI Key: OKHYDGSCEJWKKB-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a nitro group and a thiol group. It has a molecular weight of 196.183 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1,3-benzoxazole-2-thiol typically involves the nitration of 1,3-benzoxazole-2-thiol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of 5-nitro-1,3-benzoxazole-2-thiol may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-nitro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-nitro-1,3-benzoxazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function .

Comparison with Similar Compounds

    6-nitro-2-benzothiazolinone: (C7H4N2O3S)

    4-nitrophenylthio isocyanate: (this compound)

    6-nitrothieno[3,2-b]pyridin-7-ol: (this compound)

Comparison: While these compounds share the same molecular formula, their structures and functional groups differ, leading to distinct chemical and biological properties. For example, 6-nitro-2-benzothiazolinone has a benzothiazolinone ring instead of a benzoxazole ring, which affects its reactivity and applications. Similarly, 4-nitrophenylthio isocyanate and 6-nitrothieno[3,2-b]pyridin-7-ol have different ring systems and substituents, making them unique in their own right .

Properties

Molecular Formula

C7H4N2O3S

Molecular Weight

196.19 g/mol

IUPAC Name

4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H4N2O3S/c10-5-3-1-2-13-6(3)9-4(8-5)7(11)12/h1-2H,(H,11,12)(H,8,9,10)

InChI Key

OKHYDGSCEJWKKB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)NC(=N2)C(=O)O

Origin of Product

United States

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